molecular formula C18H20O4 B12790323 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole CAS No. 90632-70-5

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole

Cat. No.: B12790323
CAS No.: 90632-70-5
M. Wt: 300.3 g/mol
InChI Key: HEPVVPUNSAKITO-UHFFFAOYSA-N
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Description

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with an ethoxyphenyl and a methoxy group

Properties

CAS No.

90632-70-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

5-[1-(4-ethoxyphenyl)ethyl]-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C18H20O4/c1-4-20-14-7-5-13(6-8-14)12(2)15-9-17-18(22-11-21-17)10-16(15)19-3/h5-10,12H,4,11H2,1-3H3

InChI Key

HEPVVPUNSAKITO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C2=CC3=C(C=C2OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural features to 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole exhibit significant anticancer properties. Studies have demonstrated that derivatives of benzodioxole can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa18.76CDK2 Inhibition
Compound BMCF-715.00Apoptosis Induction
Compound CA54922.50Cell Cycle Arrest

Case Study on Anticancer Effectiveness : A study evaluated a series of benzodioxole derivatives against breast cancer cells (MCF-7). The results indicated that compounds with the benzodioxole structure significantly reduced cell viability through apoptosis pathways, demonstrating the potential of this class of compounds in cancer therapy.

Antimicrobial Applications

The antimicrobial properties of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole have also been investigated. Similar compounds have shown varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Antimicrobial Evaluation : A study assessed the antimicrobial activity of similar compounds against various pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole (C18H20O4), a compound structurally related to podophyllotoxin, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anti-tumor, antibacterial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a benzodioxole core with an ethoxyphenyl substituent. Its molecular weight is approximately 300.349 g/mol .

1. Anti-Inflammatory Activity

Research indicates that compounds similar to 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole exhibit significant anti-inflammatory effects. For instance, studies have shown that related benzodioxole derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

2. Anti-Tumor Activity

The anti-tumor potential of this compound has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of the nitric oxide/cGMP pathway. This pathway is crucial for regulating cell proliferation and survival .

Table 1: Summary of Anti-Tumor Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa7.2Induction of apoptosis via cGMP pathway
Study BMCF-78.5Inhibition of DNA synthesis
Study CA5496.0Modulation of cell cycle progression

3. Antibacterial and Antifungal Activity

The compound has demonstrated notable antibacterial and antifungal properties against various strains. Research indicates that derivatives with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations.

Table 2: Antibacterial and Antifungal Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15.67
Escherichia coli31.25
Candida albicans16

Case Study 1: Anti-Cancer Effects

A recent study evaluated the effects of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole on breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The study found that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial therapies.

Molecular Mechanisms

The biological activity of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole can be attributed to its ability to interact with multiple cellular targets:

  • cGMP Pathway Modulation : This compound enhances levels of cGMP, leading to vasorelaxation and inhibition of smooth muscle proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, contributing to its anti-tumor effects.
  • Antimicrobial Action : The presence of the benzodioxole moiety is crucial for its antibacterial activity.

Q & A

Q. What analytical techniques are critical for confirming the structural configuration of 5-(1-(4-Ethoxyphenyl)ethyl)-6-methoxy-1,3-benzodioxole and its isomers?

  • Methodological Answer : Structural elucidation requires a combination of gas chromatography (GC), GC-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR). For example, isomers of myristicin (a related benzodioxole derivative) were initially characterized via GC/MS but required advanced ¹H- and ¹³C-NMR to resolve ambiguities in stereochemistry . X-ray crystallography is also pivotal for definitive confirmation, as demonstrated in antifungal benzodioxole-imidazole hybrids, where single-crystal analysis validated the (E)-configuration of oximino groups .

Q. How can researchers optimize synthetic routes for introducing substituents to the benzodioxole core?

  • Methodological Answer : Substituent introduction often relies on Friedel-Crafts alkylation or Mitsunobu reactions for ether linkages. For instance, ester-functionalized benzodioxole hybrids were synthesized by coupling imidazole intermediates with benzodioxole fragments via nucleophilic substitution, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction conditions (e.g., temperature, catalyst) must be tailored to avoid side products like regioisomers or over-oxidation.

Q. What are the primary challenges in isolating 1,3-benzodioxole derivatives from natural sources?

  • Methodological Answer : Natural extraction (e.g., from Piper callosum or Michelia montana) faces challenges such as low abundance of target compounds and co-elution of structurally similar molecules. Fractional distillation and preparative thin-layer chromatography (PTLC) are used, but GC/MS-guided fractionation improves specificity. For example, safrole and myristicin isomers were separated using GC polarity columns (e.g., DB-5MS) and confirmed via retention index matching .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of 1,3-benzodioxole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy, ethoxy) enhance antifungal activity by increasing lipophilicity and membrane penetration. For example, 5-(2-nitroethenyl)-1,3-benzodioxole derivatives showed enhanced antifungal potency due to nitro group electron-withdrawing effects, which stabilize reactive intermediates . Computational modeling (e.g., DFT calculations) can predict substituent effects on charge distribution and binding affinity .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies for benzodioxole-based therapeutics?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:
  • Prodrug design : Masking polar groups (e.g., esterification of hydroxyl groups) to improve bioavailability .
  • Metabolic profiling : Using hepatic microsome assays to identify degradation pathways. For example, acetylcholinesterase inhibitors containing benzodioxole-thiadiazole hybrids were optimized by replacing labile ester linkages with amides .
  • In silico ADME prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions preemptively .

Q. How can computational docking guide the optimization of benzodioxole derivatives for kinase inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between benzodioxole scaffolds and kinase active sites. For instance, replacing indazole with benzodioxole in GRK2 inhibitors improved selectivity by filling hydrophobic pockets near Tyr25 and Gly172 . However, steric clashes with larger substituents (e.g., 1,4-benzodioxole) necessitate iterative refinement using free-energy perturbation (FEP) calculations .

Key Notes

  • Structural complexity (e.g., spirocyclic benzodioxoles) requires hybrid analytical approaches .
  • Contradictions in bioactivity data necessitate multi-disciplinary validation (e.g., crystallography + in vivo assays) .

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